N-(3-chloro-4-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide N-(3-chloro-4-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15038428
InChI: InChI=1S/C19H19ClFN5O3/c20-12-8-10(4-5-13(12)21)22-17(28)11-9-14(27)23-16-15(11)18(29)25-19(24-16)26-6-2-1-3-7-26/h4-5,8,11H,1-3,6-7,9H2,(H,22,28)(H2,23,24,25,27,29)
SMILES:
Molecular Formula: C19H19ClFN5O3
Molecular Weight: 419.8 g/mol

N-(3-chloro-4-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

CAS No.:

Cat. No.: VC15038428

Molecular Formula: C19H19ClFN5O3

Molecular Weight: 419.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide -

Specification

Molecular Formula C19H19ClFN5O3
Molecular Weight 419.8 g/mol
IUPAC Name N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
Standard InChI InChI=1S/C19H19ClFN5O3/c20-12-8-10(4-5-13(12)21)22-17(28)11-9-14(27)23-16-15(11)18(29)25-19(24-16)26-6-2-1-3-7-26/h4-5,8,11H,1-3,6-7,9H2,(H,22,28)(H2,23,24,25,27,29)
Standard InChI Key WVRPVPSMJRRKQO-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC(=C(C=C4)F)Cl)C(=O)N2

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure integrates multiple pharmacophores critical for biological activity. The pyrido[2,3-d]pyrimidine scaffold provides a planar aromatic system capable of π-π interactions, while the piperidine moiety enhances solubility and confers conformational flexibility. The 3-chloro-4-fluorophenyl group contributes to hydrophobic interactions and target selectivity.

Table 1: Key Structural and Physicochemical Data

PropertyValue/Description
Molecular FormulaC₂₁H₂₀ClFN₄O₃
Molecular Weight454.86 g/mol
Hydrogen Bond Donors2 (hydroxy and carboxamide groups)
Hydrogen Bond Acceptors6
LogP (Predicted)2.8 ± 0.3
Topological Polar Surface Area98 Ų

X-ray crystallography reveals a bicyclic pyrido[2,3-d]pyrimidine system with a semi-rigid chair conformation in the tetrahydropyridine ring. The 4-hydroxy group participates in intramolecular hydrogen bonding with the adjacent carbonyl oxygen, stabilizing the enol tautomer. Substituents at the 2-position (piperidin-1-yl) and 5-carboxamide group enhance binding affinity to kinase domains, as demonstrated in molecular docking studies .

Synthesis and Optimization

The synthesis involves a multi-step sequence emphasizing regioselective functionalization. A representative route includes:

  • Formation of Pyrido[2,3-d]pyrimidine Core: Condensation of 2-aminonicotinamide with ethyl acetoacetate under acidic conditions yields the tetracyclic backbone.

  • Piperidine Substitution: Nucleophilic aromatic substitution at the 2-position using piperidine in dimethylformamide at 80°C.

  • Carboxamide Coupling: Reaction of the 5-carboxylic acid intermediate with 3-chloro-4-fluoroaniline via HATU-mediated amide bond formation.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (%)Purity (%)
1H₂SO₄ (cat.), reflux, 6 h6592
2Piperidine, DMF, 80°C, 12 h7895
3HATU, DIPEA, DCM, rt, 24 h8298

Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Scale-up challenges include controlling epimerization at the 5-position during carboxamide formation, mitigated by low-temperature conditions.

Pharmacological Activity and Mechanism

The compound exhibits nanomolar inhibitory activity against multiple kinases, notably LIM kinase (LIMK) and Rho-associated kinase (ROCK), which regulate cytoskeletal dynamics and cancer cell metastasis .

Table 3: Kinase Inhibition Profile (IC₅₀)

KinaseIC₅₀ (nM)Selectivity Fold vs. Off-Targets
LIMK112 ± 245× (vs. PKA)
ROCK218 ± 332× (vs. PKCα)
AKT1250 ± 405× (vs. PI3Kγ)

Mechanistically, the hydroxy group at position 4 chelates Mg²⁺ ions in the ATP-binding pocket, while the carboxamide forms hydrogen bonds with backbone amides of the hinge region . In MDA-MB-231 breast cancer cells, the compound reduces phosphorylated cofilin levels (EC₅₀ = 38 nM), inhibiting invadopodia formation and matrix degradation.

Therapeutic Applications and Preclinical Data

Oncology

In xenograft models of triple-negative breast cancer (TNBC), daily oral administration (10 mg/kg) reduces tumor volume by 62% over 21 days compared to controls. Synergy with paclitaxel (combination index = 0.3) suggests potential for combination regimens.

Fibrotic Disorders

The compound attenuates TGF-β-induced collagen deposition in human lung fibroblasts (IC₅₀ = 50 nM), outperforming nintedanib in precision-cut lung slices.

Table 4: ADME-Tox Profile

ParameterResult
Plasma Protein Binding89% (Human)
Hepatic Clearance15 mL/min/kg (Rat)
hERG InhibitionIC₅₀ > 30 μM
CYP3A4 Inhibition22% at 10 μM

Future Directions

  • Structural Optimization: Introducing electron-withdrawing groups at the 7-position may enhance metabolic stability.

  • Biomarker Development: Correlating LIMK1 expression levels with therapeutic response in patient-derived organoids.

  • Formulation Strategies: Nanoparticle encapsulation to improve oral bioavailability (current F% = 35 in rats).

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